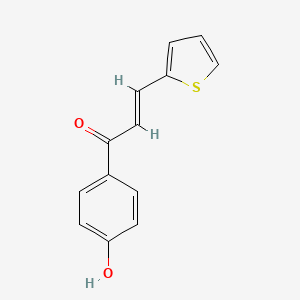

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

Description

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-hydroxyphenyl group (ring A) and a 2-thienyl group (ring B). Chalcones are widely studied for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. The presence of the hydroxyl group at the para position of ring A and the heteroaromatic thiophene ring in ring B distinguishes this compound from other chalcones, influencing its electronic properties and biological interactions .

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSNJSQYWPJMKW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Chalcones, including 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, have been extensively studied for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, studies have shown that this chalcone derivative exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Table 1: Cytotoxic Activity of Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.5 |

| This compound | HeLa (cervical cancer) | 12.8 |

| Licochalcone A | A549 (lung cancer) | 10.0 |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Studies have highlighted its effectiveness against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum, which are responsible for major agricultural diseases . The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

Research indicates that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This anti-inflammatory property makes them potential candidates for treating inflammatory diseases .

Agricultural Applications

Chalcone derivatives are being explored for their role in agriculture, particularly as natural pesticides and growth regulators. The antibacterial efficacy of this compound against plant pathogens suggests its utility in developing eco-friendly agricultural products.

Table 2: Antibacterial Activity Against Plant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Xanthomonas oryzae | 9.1 |

| Ralstonia solanacearum | 15.5 |

| Xanthomonas axonopodis | 12.0 |

Biochemical Research

In biochemical studies, the compound has been used as a tool to investigate enzyme inhibition and receptor interactions. Its structural features allow it to interact with various biological targets, making it valuable for drug design and development.

Enzyme Inhibition Studies

Chalcones have been reported to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that this compound binds effectively to the active sites of target enzymes, providing insights into its potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and preclinical settings:

- Case Study 1: A study evaluated the anticancer activity of various chalcone derivatives, including this compound, against breast cancer cells, demonstrating a significant reduction in cell viability.

- Case Study 2: Research on the antimicrobial properties highlighted the compound's potential as a natural pesticide alternative in rice cultivation against bacterial blight.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The thiophene ring contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological activity of chalcones is highly dependent on substituent electronegativity and position. Key comparisons include:

Antibacterial Activity

Chalcones with lipophilic substituents exhibit stronger antibacterial effects. For instance:

- Chlorophenyl Derivatives: 1-(3′-Hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one (MIC = ≥0.2 mg/mL) shows superior activity against Bordetella bronchiseptica compared to polar analogs like 1-(3′-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (MIC > 0.6 mg/mL) .

Anticancer and Antioxidant Potential

- Anticancer Activity: Cardamonin (IC50 = 4.35 μM) outperforms most non-piperazine chalcones due to its dual hydroxyl groups on ring A. The target compound’s single hydroxyl group and thienyl ring may alter its binding affinity to cancer-related enzymes .

- Antioxidant Properties: Polyhydroxychalcones like 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one demonstrate strong radical scavenging, but the target compound’s single hydroxyl group may limit its antioxidant capacity compared to multi-hydroxylated analogs .

Biological Activity

1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, commonly known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones, characterized by their α,β-unsaturated carbonyl structure, exhibit a wide range of pharmacological properties including anticancer, anti-inflammatory, antibacterial, and antifungal effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and thiophene-2-carbaldehyde. The resulting product features a chalcone backbone that is crucial for its biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it has been shown to inhibit DNA topoisomerase I, which is essential for DNA replication in cancer cells .

- Case Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against Jurkat cells (a model for T-cell leukemia) with values ranging from 10 to 20 µM depending on the exposure time .

Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has demonstrated:

- Antibacterial Effects : It exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .

- Antifungal Activity : The compound also shows efficacy against fungal pathogens like Candida albicans, with studies suggesting that it disrupts fungal cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit key inflammatory mediators:

- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response .

Data Summary

Q & A

Q. What are the standard synthetic routes for 1-(4-Hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-hydroxyacetophenone and 2-thiophenecarboxaldehyde. Key steps include:

- Reagent ratios : A 1:1 molar ratio of ketone to aldehyde in ethanol with aqueous NaOH (10–40%) as a catalyst .

- Temperature : Room temperature (25°C) is typically used to minimize side reactions like retro-aldol condensation .

- Workup : Precipitation by acidification or ice-water quenching, followed by recrystallization from ethanol (yields: 60–85%) .

Q. Optimization Strategies :

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

A multi-technique approach is critical:

Q. How can researchers evaluate the biological activity of this compound in preliminary studies?

In vitro assays are recommended for initial screening:

Q. Key Controls :

- Include positive controls (e.g., doxorubicin for cytotoxicity, indomethacin for COX inhibition).

- Assess cytotoxicity in non-cancerous cell lines (e.g., HEK-293) to determine selectivity .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents on the phenyl or thienyl groups affect reactivity and bioactivity?

Substituents significantly alter electronic properties and biological interactions:

Q. Methodological Insight :

Q. What strategies resolve contradictions in reported spectroscopic data for structurally analogous chalcones?

Common discrepancies arise from:

Q. Resolution Workflow :

Repeat characterization in standardized solvents (e.g., CDCl₃ for NMR).

Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09) .

Q. How can researchers design single-crystal X-ray diffraction (XRD) experiments to study non-linear optical (NLO) properties?

Crystallization Conditions :

Q. Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| π-π stacking | 3.5–4.0 Å | Enhances charge transfer |

| Dihedral angle | <10° between aryl rings | Maximizes conjugation |

Q. Advanced Analysis :

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

In silico Tools :

Q. Case Study :

Q. How can reaction mechanisms be validated when unexpected byproducts form during synthesis?

Diagnostic Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.